Methanone, [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl](2-ethyl-1-piperidyl)-
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Overview
Description
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazole ring, which are attached to a piperidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-methylisoxazole in the presence of a base to form the intermediate 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with 2-ethylpiperidine under suitable conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This intermediate compound shares a similar structure but lacks the piperidine moiety.
2-Ethylpiperidine: This compound is a simpler structure that forms part of the final product.
Other oxazole derivatives: Compounds like 2-(2-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(2-chlorophenyl)-1,3,4-oxadiazole share structural similarities and may exhibit similar chemical and biological properties
The uniqueness of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H21ClN2O2 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-13-8-6-7-11-21(13)18(22)16-12(2)23-20-17(16)14-9-4-5-10-15(14)19/h4-5,9-10,13H,3,6-8,11H2,1-2H3 |
InChI Key |
RPLATHNAIQXCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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